6-Fluoro[1,3]dioxolo[4,5-B]pyridine
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Overview
Description
6-Fluoro[1,3]dioxolo[4,5-B]pyridine is a heterocyclic compound with the molecular formula C6H4FNO2 and a molecular weight of 141.10 g/mol . This compound features a fluorine atom attached to a dioxolo-pyridine ring system, making it a unique structure in the realm of organic chemistry. The presence of the fluorine atom imparts distinct chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 6-Fluoro[1,3]dioxolo[4,5-B]pyridine involves several steps and specific reaction conditions. One efficient method is a one-pot three-component reaction. This method involves reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This synthetic route is favored due to its simplicity, broad substrate scope, and high yield of products.
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
6-Fluoro[1,3]dioxolo[4,5-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido derivatives, while oxidation can produce oxides.
Scientific Research Applications
6-Fluoro[1,3]dioxolo[4,5-B]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is used in the development of new materials with specific electronic properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of 6-Fluoro[1,3]dioxolo[4,5-B]pyridine involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, it interacts with the GABA A receptor, stabilizing its thermodynamic behavior and interactions . This interaction helps modulate neuronal activity, reducing the occurrence of seizures.
Comparison with Similar Compounds
6-Fluoro[1,3]dioxolo[4,5-B]pyridine can be compared with other fluorinated pyridines and dioxolo-pyridine derivatives:
Fluoropyridines: These compounds, such as 2-, 3-, and 4-fluoropyridines, share the fluorine substitution but differ in their ring structures and reactivity.
Dioxolo-pyridines: Compounds like [1,3]dioxolo[4,5-b]pyridines exhibit similar ring systems but lack the fluorine atom, affecting their chemical properties and applications.
Properties
Molecular Formula |
C6H4FNO2 |
---|---|
Molecular Weight |
141.10 g/mol |
IUPAC Name |
6-fluoro-[1,3]dioxolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H4FNO2/c7-4-1-5-6(8-2-4)10-3-9-5/h1-2H,3H2 |
InChI Key |
KPKGWEQSMXASBP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)F |
Origin of Product |
United States |
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